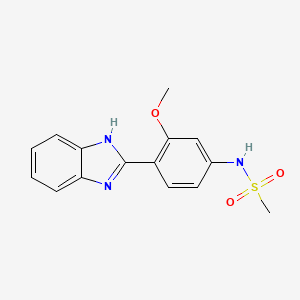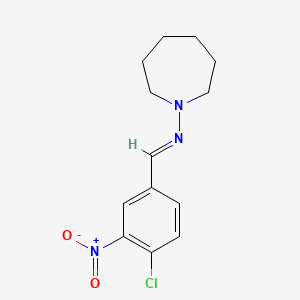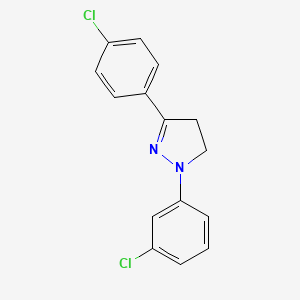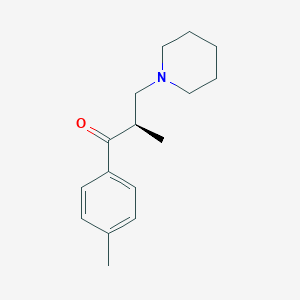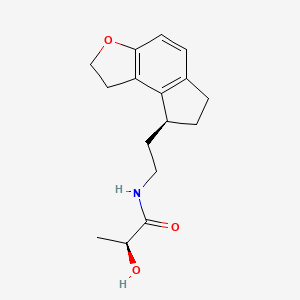
(S)-2-Hydroxy-ramelteon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Hydroxy-ramelteon is a chiral derivative of ramelteon, a synthetic melatonin receptor agonist used primarily for the treatment of insomnia. The compound is characterized by the presence of a hydroxyl group at the second position of the ramelteon molecule, which significantly influences its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-ramelteon typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the ramelteon core structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is achieved through selective hydroxylation reactions. This can be done using reagents such as osmium tetroxide (OsO₄) in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chiral chromatography or the use of chiral auxiliaries, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient and consistent hydroxylation.
Chiral Catalysts: Employing chiral catalysts to enhance the selectivity and yield of the desired (S)-enantiomer.
Purification: Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), to achieve high purity levels.
化学反応の分析
Types of Reactions
(S)-2-Hydroxy-ramelteon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of the hydroxyl group to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-keto-ramelteon.
Reduction: Formation of ramelteon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Hydroxy-ramelteon has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
(S)-2-Hydroxy-ramelteon exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. By binding to these receptors, it mimics the action of endogenous melatonin, thereby regulating sleep-wake cycles and promoting sleep. The hydroxyl group at the second position enhances its binding affinity and selectivity for these receptors.
類似化合物との比較
Similar Compounds
Ramelteon: The parent compound, lacking the hydroxyl group at the second position.
Tasimelteon: Another melatonin receptor agonist with a different chemical structure.
Agomelatine: A melatonergic antidepressant with a distinct mechanism of action.
Uniqueness
(S)-2-Hydroxy-ramelteon is unique due to its enhanced binding affinity and selectivity for melatonin receptors, attributed to the presence of the hydroxyl group. This modification potentially offers improved pharmacokinetic and pharmacodynamic properties compared to its parent compound, ramelteon.
特性
CAS番号 |
1639809-89-4 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
(2S)-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10-,12-/m0/s1 |
InChIキー |
FGFNIJYHXMJYJN-JQWIXIFHSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O |
正規SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


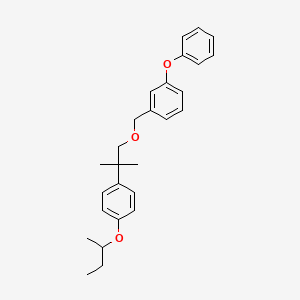
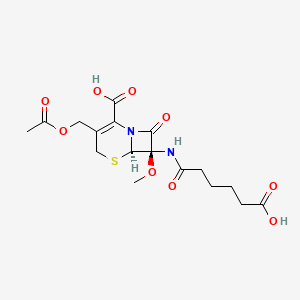




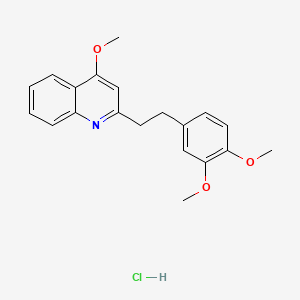
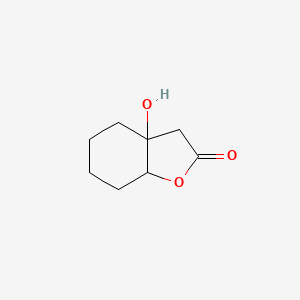
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
